molecular formula C12H7F3N2 B13979596 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile CAS No. 74738-18-4

4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile

Cat. No.: B13979596
CAS No.: 74738-18-4
M. Wt: 236.19 g/mol
InChI Key: KXAKEOKSXLUKGY-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Cyclization: The acylated product undergoes cyclization to form the pyrrole ring.

    Nitrile Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isocyanate
  • 2-(Trifluoromethyl)phenylboronic acid
  • (1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine

Uniqueness

4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, a pyrrole ring, and a carbonitrile group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

74738-18-4

Molecular Formula

C12H7F3N2

Molecular Weight

236.19 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C12H7F3N2/c13-12(14,15)11-4-2-1-3-9(11)10-7-17-6-8(10)5-16/h1-4,6-7,17H

InChI Key

KXAKEOKSXLUKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2C#N)C(F)(F)F

Origin of Product

United States

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